molecular formula C13H12F3N3OS B6002717 1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B6002717
M. Wt: 315.32 g/mol
InChI Key: HKRHIGGFSRYYAX-UHFFFAOYSA-N
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Description

1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name

1-methyl-N-(2-methylsulfanylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3OS/c1-19-11(13(14,15)16)7-9(18-19)12(20)17-8-5-3-4-6-10(8)21-2/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRHIGGFSRYYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)NC2=CC=CC=C2SC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction of an appropriate alkyne with a hydrazine derivative.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the methylsulfanyl group:

    Formation of the carboxamide group: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine.

Chemical Reactions Analysis

1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The carboxamide group can be reduced to form an amine derivative.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The pyrazole ring can undergo cyclization reactions to form fused ring systems.

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines and thiols.

Scientific Research Applications

1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-N-[2-(methylsulfanyl)phenyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

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